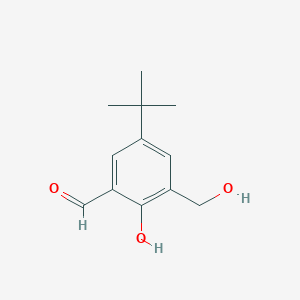
zinc;2-oxopropane-1,1-disulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc;2-oxopropane-1,1-disulfonate, also known as zinc acetylmethionate, is a zinc complex with the molecular formula C₃H₄O₇S₂Zn. This compound is characterized by its unique structure, which includes a zinc ion coordinated with 2-oxopropane-1,1-disulfonate ligands.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of zinc;2-oxopropane-1,1-disulfonate typically involves the reaction of zinc salts with 2-oxopropane-1,1-disulfonate ligands under controlled conditions. One common method involves dissolving zinc sulfate in water and then adding 2-oxopropane-1,1-disulfonate under stirring. The reaction mixture is then heated to promote the formation of the zinc complex. The product is usually isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors where zinc salts and 2-oxopropane-1,1-disulfonate are mixed in precise stoichiometric ratios. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the product. The final product is then subjected to various purification steps, including filtration, washing, and drying .
Análisis De Reacciones Químicas
Types of Reactions
Zinc;2-oxopropane-1,1-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, often resulting in the formation of zinc metal and other reduced species.
Substitution: The ligands in the zinc complex can be substituted with other ligands, leading to the formation of new zinc complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous solutions at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used. These reactions are often conducted in organic solvents under inert atmosphere.
Substitution: Ligand substitution reactions are usually performed in the presence of coordinating solvents like ethanol or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce elemental zinc and other reduced compounds. Substitution reactions result in new zinc complexes with different ligands .
Aplicaciones Científicas De Investigación
Zinc;2-oxopropane-1,1-disulfonate has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other zinc complexes and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential role in biological systems, particularly in zinc metabolism and enzyme function.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a zinc supplement and in the treatment of zinc deficiency-related conditions.
Mecanismo De Acción
The mechanism of action of zinc;2-oxopropane-1,1-disulfonate involves its interaction with biological molecules and cellular pathways. The zinc ion in the complex can act as a cofactor for various enzymes, facilitating catalytic reactions. It can also interact with cellular membranes and proteins, influencing their structure and function. The disulfonate ligands may play a role in stabilizing the zinc ion and enhancing its bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
Zinc sulfate: A common zinc salt used in various applications, including as a dietary supplement and in agriculture.
Zinc oxide: Widely used in cosmetics, sunscreens, and as a catalyst in chemical reactions.
Zinc acetate: Used in dietary supplements, pharmaceuticals, and as a reagent in chemical synthesis.
Uniqueness
Zinc;2-oxopropane-1,1-disulfonate is unique due to its specific ligand structure, which imparts distinct chemical and biological properties. Unlike other zinc compounds, it offers enhanced stability and bioavailability, making it particularly useful in biological and medical applications .
Propiedades
Fórmula molecular |
C3H4O7S2Zn |
|---|---|
Peso molecular |
281.6 g/mol |
Nombre IUPAC |
zinc;2-oxopropane-1,1-disulfonate |
InChI |
InChI=1S/C3H6O7S2.Zn/c1-2(4)3(11(5,6)7)12(8,9)10;/h3H,1H3,(H,5,6,7)(H,8,9,10);/q;+2/p-2 |
Clave InChI |
BBIPBCRCZBKDJW-UHFFFAOYSA-L |
SMILES canónico |
CC(=O)C(S(=O)(=O)[O-])S(=O)(=O)[O-].[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2S)-4-[3-(2-aminocyclopropyl)phenoxy]-1-(benzylamino)-1-oxobutan-2-yl]benzamide;hydrochloride](/img/structure/B12098256.png)
![1,3,2-Dioxaborolane, 2-[2-fluoro-4-[(phenylmethoxy)methyl]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B12098263.png)







![8-Hydroxy-6-methoxy-5,6,6a,7,8,9-hexahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B12098310.png)

![2-[[3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetic acid](/img/structure/B12098314.png)
![1-[2-(2-Aminopropanoylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12098321.png)
